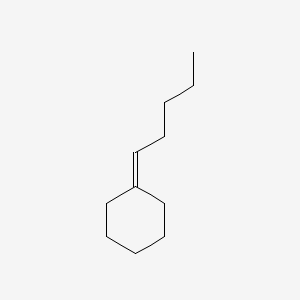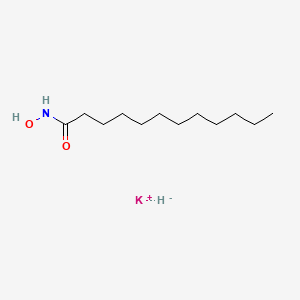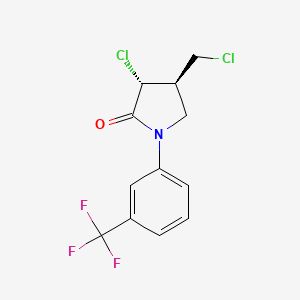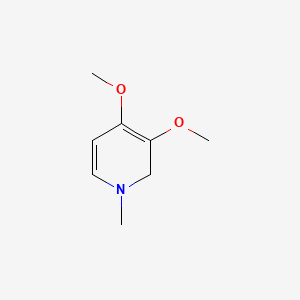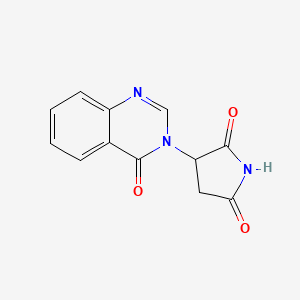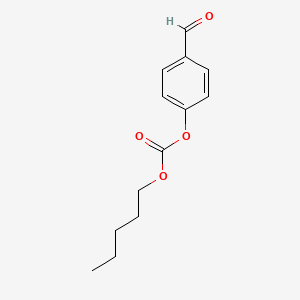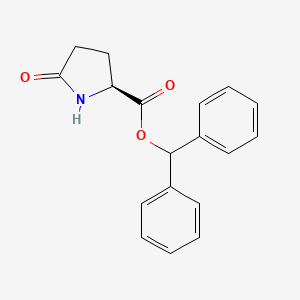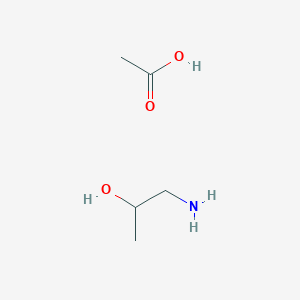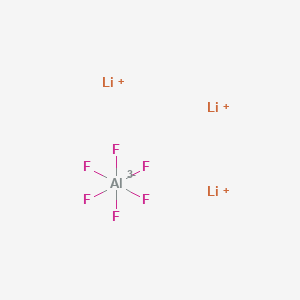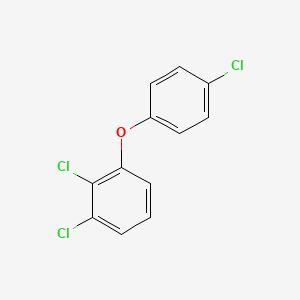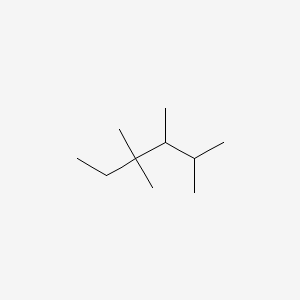
2,3,4,4-Tetramethylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,4-Tetramethylhexane is a branched alkane with the molecular formula C₁₀H₂₂This compound is notable for its unique structure, which includes four methyl groups attached to a hexane backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,4-Tetramethylhexane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of alkenes in the presence of a metal catalyst such as palladium or platinum. This process involves the addition of hydrogen atoms to the double bonds of alkenes, resulting in the formation of the desired alkane .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic processes. These processes utilize high-pressure reactors and specialized catalysts to achieve efficient conversion rates. The use of zeolite-based catalysts is common in the petrochemical industry for the production of branched alkanes .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4,4-Tetramethylhexane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of ultraviolet light.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of haloalkanes.
Aplicaciones Científicas De Investigación
2,3,4,4-Tetramethylhexane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of branched alkanes and their properties.
Biology: Investigated for its potential effects on biological membranes and lipid bilayers.
Medicine: Explored for its potential use as a solvent in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in fuel additives.
Mecanismo De Acción
The mechanism of action of 2,3,4,4-Tetramethylhexane primarily involves its interaction with other molecules through van der Waals forces. As a non-polar molecule, it can dissolve non-polar substances and disrupt lipid bilayers in biological membranes. This disruption can affect membrane fluidity and permeability, leading to changes in cellular function .
Comparación Con Compuestos Similares
- 2,2,3,4-Tetramethylhexane
- 2,2,4,4-Tetramethylhexane
- 3,3,4,4-Tetramethylhexane
Comparison: 2,3,4,4-Tetramethylhexane is unique due to the specific positioning of its methyl groups, which imparts distinct physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity patterns. For example, 2,2,4,4-Tetramethylhexane has a different arrangement of methyl groups, leading to variations in its steric hindrance and overall molecular shape .
Propiedades
Número CAS |
52897-12-8 |
|---|---|
Fórmula molecular |
C10H22 |
Peso molecular |
142.28 g/mol |
Nombre IUPAC |
2,3,4,4-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-7-10(5,6)9(4)8(2)3/h8-9H,7H2,1-6H3 |
Clave InChI |
XDRDDPSGUQMOBO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


